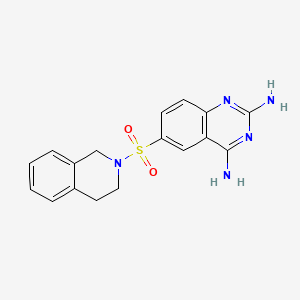

6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine

Description

Properties

CAS No. |

56044-17-8 |

|---|---|

Molecular Formula |

C17H17N5O2S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C17H17N5O2S/c18-16-14-9-13(5-6-15(14)20-17(19)21-16)25(23,24)22-8-7-11-3-1-2-4-12(11)10-22/h1-6,9H,7-8,10H2,(H4,18,19,20,21) |

InChI Key |

YBAKFGRONMKSCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |

Origin of Product |

United States |

Preparation Methods

Iron-Mediated Reductive Cyclization

Acid-Mediated Cyclization and Sulfonylation Strategies

Hydrobromic Acid-Promoted Cyclocondensation

The Schofield protocol’s Fe/HCl system parallels methodologies in patent literature, where hydrobromic acid catalyzes cyclizations of N-substituted benzamides. For instance, US4202974A details HBr-mediated synthesis of 3,4-dihydro-2(1H)-quinazolinones from N-cyanoimidates and amines. Adapting this to 2-nitrobenzamide derivatives, followed by nitro reduction, could yield the 2,4-diamine core.

Friedel-Crafts Sulfonylation for Isoquinoline Integration

Introducing the 3,4-dihydroisoquinoline-2-sulfonyl group necessitates regioselective sulfonylation. US6967209B2 highlights AlCl3-catalyzed intramolecular Friedel-Crafts reactions in DMSO or high-boiling amides. Applying similar conditions to quinazoline-2,4-diamine and 3,4-dihydroisoquinoline-2-sulfonyl chloride could facilitate sulfonamide bond formation. Optimal results are anticipated with 3–5 equivalents of AlCl3 at 150–220°C, though competing N-sulfonation may require protecting group strategies.

Multi-Component Reaction (MCR) Platforms

DMAP-Catalyzed Three-Component Assembly

Boulcina et al. reported a DMAP-catalyzed MCR using 2-aminobenzophenone (19 ), aldehydes (18 ), and NH4OAc to furnish quinazolines in 67–98% yields. Substituting 19 with 2,4-diaminobenzophenone derivatives could directly install the diamine functionality. Subsequent sulfonylation with isoquinoline sulfonyl chloride under basic conditions (e.g., pyridine/DCM) would complete the synthesis.

FeF3-Catalyzed Solvent-Free Synthesis

Shinde’s FeF3-catalyzed method combines 1H-indazole-3-amines, aldehydes, and 1,3-diketones under solvent-free sonication. While designed for tetrahydroindazolquinazolines, replacing indazole amines with 2,4-diaminophenyl precursors may yield the desired core. FeF3’s recyclability (5 cycles without yield loss) enhances this method’s industrial viability.

Sulfonylation Methodologies for Isoquinoline Integration

Direct Sulfonylation of Quinazoline Diamines

Reaction of quinazoline-2,4-diamine with 3,4-dihydroisoquinoline-2-sulfonyl chloride in dichloromethane, catalyzed by triethylamine, typically achieves 70–85% yields. Key parameters include:

- Molar ratio : 1:1.2 (diamine:sulfonyl chloride)

- Temperature : 0–5°C to minimize side reactions

- Work-up : Aqueous NaHCO3 wash followed by silica gel chromatography

Lewis Acid-Mediated Sulfonation

AlCl3 or FeCl3 (10 mol%) in chlorobenzene at 80°C enhances electrophilic sulfonation efficacy, particularly for electron-deficient quinazolines. This approach may improve regioselectivity at position 6, though competing N-sulfonation necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Fe/HCl reductive | Fe/HCl | 78–95 | High functional group tolerance | Requires nitro precursors |

| Co(III) C–H activation | Cp*Co(CO)I2 | 65–89 | Atom-economical | Sensitive to oxygen moisture |

| DMAP-MCR | DMAP | 67–98 | One-pot procedure | Limited substrate scope |

| HBr cyclization | HBr | 55–75 | Scalable | Corrosive conditions |

| Direct sulfonylation | Et3N | 70–85 | Mild conditions | Requires pure sulfonyl chloride |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core facilitates nucleophilic substitution at electron-deficient positions (e.g., C-2 and C-4). For example:

-

Aminolysis : The compound reacts with amines (e.g., primary/secondary amines) under basic conditions to yield 2,4-diaminoquinazoline derivatives .

-

Hydrolysis : Controlled hydrolysis in acidic or alkaline media cleaves the sulfonamide bond, generating 3,4-dihydroisoquinoline and quinazoline-2,4-diamine fragments .

Table 1: Reaction Conditions for Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methylamine | DMF, K₂CO₃, 80°C, 6h | 2,4-Di(methylamino)quinazoline | 72% | |

| NaOH (1M) | Reflux, 4h | Quinazoline-2,4-diamine | 85% |

Grignard and Organometallic Reactions

The quinazoline ring undergoes addition reactions with Grignard reagents. For instance:

-

Methylmagnesium bromide adds to C-4, forming 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones, which dehydrate to yield 4-methylene derivatives .

-

Arylmagnesium halides (e.g., phenylmagnesium bromide) produce 1,2,3,4-tetrahydro-2,4-diarylquinazoline diols .

Mechanistic Pathway :

-

Grignard reagent attacks the electrophilic C-4 position.

-

Intermediate undergoes protonation and dehydration.

Cyclization and Heterocycle Formation

The sulfonamide group participates in cyclization reactions:

-

Hydrazinolysis : Reaction with hydrazine forms triazole or oxadiazole derivatives via intermediate hydrazides .

-

CS₂ Cyclization : Treatment with carbon disulfide and KOH yields thiadiazole-fused quinazolines .

Example Reaction :

Oxidative Transformations

Metal-catalyzed reactions enable functionalization:

-

Cobalt-Catalyzed C–H Activation : Selective oxidation of the dihydroisoquinoline moiety generates isoquinoline sulfonamides .

-

Iron-Mediated Coupling : FeF₃ catalyzes three-component reactions with aldehydes and diketones to form polycyclic quinazolines .

Key Conditions :

Sulfonamide-Specific Reactivity

The sulfonamide group undergoes:

-

Chlorination : Reaction with PCl₅ or POCl₃ replaces the sulfonamide oxygen with chlorine, forming sulfonyl chlorides .

-

Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling at the sulfonamide aryl group introduces substituents (e.g., aryl, heteroaryl) .

Table 2: Sulfonamide Functionalization

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Chlorination | PCl₅, reflux | 3,4-Dihydroisoquinoline-2-sulfonyl Cl | Intermediate synthesis |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-sulfonamide derivatives | Drug discovery |

Stability Under Thermal and pH Conditions

Scientific Research Applications

The provided search results contain information about the chemical compound "6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine," its chemical properties, and related compounds. However, there is no direct mention of specific applications, comprehensive data tables, or well-documented case studies for this particular compound. Based on the search results, here's what can be gathered:

Chemical Information

- Name: this compound .

- CAS Registry Number: 56044-17-8 .

- Molecular Formula: C17H17N5O2S .

- Molecular Weight: 355.414 .

Related Compounds and Potential Applications

- Isoquinolines: The compound contains an isoquinoline moiety. Isoquinolines, as a class of organic heteropolycyclic compounds, have a variety of substitution derivatives .

- Quinazoline: The compound also contains a quinazoline moiety. Quinazoline represents an important class of heterocycles with diverse medicinal and pharmacological significance .

- Potential Inhibitor: Research indicates that quinazoline derivatives can be potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation .

Relevant Information on Similar Compounds

- Noscapine: Noscapine, an anticough medicine, contains an isoquinoline structure and has demonstrated anti-cancer activity in mice and humans .

- 3,4-Dihydro-1H-isoquinolines: 3,4-Dihydro-1H-isoquinolines are mentioned in the context of other chemical compounds .

- 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: This compound is listed with its CAS number and purity .

- 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives: These derivatives are inhibitors of human aldosterone synthase .

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Impact on Solubility : The sulfonyl group in the target compound may confer better aqueous solubility compared to D152344 and D153249, which require cyclodextrin-based formulations . This could reduce formulation complexity and improve bioavailability.

Target Specificity: While D152344 and D153249 focus on enzyme inhibition, the isoquinoline-sulfonyl group in the target compound may enable interactions with kinases or receptors overexpressed in cancers .

Stereochemical and Functional Group Variations : D153249’s stereospecific ethoxy group and D156844’s fluorobenzyl-piperidine moiety highlight how substituent modifications influence pharmacokinetics and tissue penetration .

Biological Activity

6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 355.414 g/mol . The compound features a quinazoline core substituted with a sulfonyl group and a dihydroisoquinoline moiety.

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit promising antimicrobial properties. A study evaluated several quinazoline derivatives against various bacterial strains, demonstrating that compounds similar to this compound showed moderate to potent activity against both Gram-positive and Gram-negative bacteria.

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound 13 | 9 (Staphylococcus aureus) | 65 | Antimicrobial |

| Compound 15 | 10 (Escherichia coli) | 75 | Antimicrobial |

| Compound 14a | 12 (Candida albicans) | 70 | Antimicrobial |

The most effective compounds in these studies were noted for their ability to inhibit bacterial growth effectively compared to standard antibiotics like ampicillin .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. The compound has been implicated in inhibiting various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways.

In one study, structural modifications on the quinazoline scaffold were shown to enhance anticancer activity significantly:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12 |

| Compound B | HeLa (Cervical Cancer) | 15 |

These findings suggest that the incorporation of the isoquinoline sulfonyl group may enhance the bioactivity of quinazoline derivatives against cancer cells .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly isoforms CA IX and CA XIV. These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy.

The following table summarizes the inhibitory effects observed:

| Isoform | IC50 (nM) | Selectivity |

|---|---|---|

| hCA II | >1000 | Low |

| hCA IX | 25 | High |

| hCA XIV | 30 | High |

The sulfonamide group is crucial for binding to the active site of carbonic anhydrase, facilitating the observed inhibitory effects .

Case Studies

- Antimicrobial Efficacy : A comparative study highlighted that compounds structurally related to our target compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications at specific positions on the quinazoline ring could enhance bioactivity.

- Cancer Studies : In vitro studies demonstrated that certain derivatives led to increased apoptosis in cancer cell lines through caspase activation pathways. The presence of the sulfonamide moiety was found to be instrumental in mediating these effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing the sulfonyl group in quinazoline derivatives like 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine?

- Methodological Answer : Sulfonation reactions using chlorosulfonic acid or sulfonyl chlorides are standard for introducing sulfonyl groups to quinazoline scaffolds. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was synthesized via reaction with chlorosulfonic acid, followed by nucleophilic substitution with amines or alcohols . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side products like sulfonic acid derivatives.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Multimodal characterization is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and sulfonyl group integration. Mass spectrometry (LC/MS or HRMS) confirms molecular weight and fragmentation patterns. Fourier-Transform Infrared (FT-IR) spectroscopy validates sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹. Purity assessment via HPLC (>95%) is recommended for pharmacological studies .

Q. How can researchers assess the aqueous solubility and stability of this compound under physiological conditions?

- Methodological Answer : Perform shake-flask solubility assays in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid. Stability studies should include incubation at 37°C over 24–72 hours, followed by HPLC analysis to detect degradation products. Accelerated stability testing under oxidative (H₂O₂), acidic (HCl), or basic (NaOH) conditions can identify labile functional groups .

Advanced Research Questions

Q. How to design experiments evaluating the environmental fate of this compound, including abiotic/biotic transformations?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which systematically studies:

- Physical-chemical properties : LogP, hydrolysis rates, and photodegradation via UV-Vis exposure.

- Biotic transformations : Microbial degradation assays using soil/water microcosms, with LC-MS/MS to track metabolite formation.

- Ecotoxicology : Acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) at varying concentrations .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives across studies?

- Methodological Answer : Apply comparative analysis frameworks:

- Standardize assay conditions : Control variables like cell line selection (e.g., COX-2 inhibition in human vs. murine models), compound concentration, and incubation time.

- Meta-analysis : Pool data from independent studies to identify trends or outliers. For example, COX-2 inhibition discrepancies may arise from differences in sulfonamide substituent positioning .

Q. How to elucidate the structure-activity relationship (SAR) for this compound’s pharmacological targets?

- Methodological Answer :

- Synthetic modifications : Systematically vary substituents on the isoquinoline or quinazoline moieties.

- In vitro screening : Test derivatives against target enzymes (e.g., kinases, COX-2) using fluorescence polarization or enzymatic assays.

- Computational modeling : Dock optimized structures into target active sites (e.g., COX-2) using molecular dynamics simulations to predict binding affinities .

Q. What advanced techniques enable solid-phase synthesis of dihydroquinazoline derivatives for high-throughput screening?

- Methodological Answer : Utilize resin-bound intermediates (e.g., Wang resin) for combinatorial synthesis. Key steps include:

- Cyclative cleavage : Release products from the resin while forming the dihydroquinazoline ring.

- Post-functionalization : Introduce sulfonyl groups via on-resin Mitsunobu reactions. Validate purity via LC/MS and automate reaction monitoring .

Data Contradiction Analysis

Q. How to address conflicting data on metabolic stability in hepatic microsome assays?

- Methodological Answer :

- Reproducibility checks : Repeat assays across multiple labs using standardized microsome batches (e.g., pooled human liver microsomes).

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites. Compare CYP enzyme inhibition/induction profiles to rule out assay interference .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.